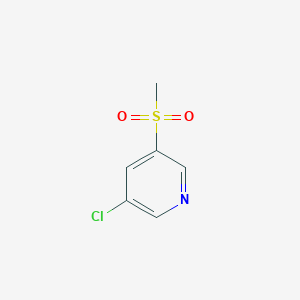

3-Chloro-5-(methylsulfonyl)pyridine

Beschreibung

3-Chloro-5-(methylsulfonyl)pyridine is a pyridine derivative featuring a chlorine atom at the 3-position and a methylsulfonyl group (-SO₂CH₃) at the 5-position. This compound is of interest in agrochemical and pharmaceutical research due to the electron-withdrawing nature of both substituents, which influence its reactivity and interaction with biological targets. Its synthesis often involves cross-coupling reactions or nucleophilic substitutions, as seen in intermediates for pesticides like fluopyram .

Eigenschaften

Molekularformel |

C6H6ClNO2S |

|---|---|

Molekulargewicht |

191.64 g/mol |

IUPAC-Name |

3-chloro-5-methylsulfonylpyridine |

InChI |

InChI=1S/C6H6ClNO2S/c1-11(9,10)6-2-5(7)3-8-4-6/h2-4H,1H3 |

InChI-Schlüssel |

JQIIVAUZBSCWMQ-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)C1=CC(=CN=C1)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(methylsulfonyl)pyridine typically involves the chlorination of 5-(methylsulfonyl)pyridine. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

[ \text{5-(Methylsulfonyl)pyridine} + \text{SOCl}_2 \rightarrow \text{3-Chloro-5-(methylsulfonyl)pyridine} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of 3-Chloro-5-(methylsulfonyl)pyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5-(methylsulfonyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylsulfonyl group can be further oxidized to sulfone derivatives.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are utilized.

Major Products Formed

Nucleophilic Substitution: Products include 3-alkoxy-5-(methylsulfonyl)pyridine or 3-thio-5-(methylsulfonyl)pyridine.

Oxidation: Products include 3-chloro-5-(methylsulfonyl)pyridine sulfone.

Reduction: Products include 3-chloro-5-(methylsulfonyl)piperidine.

Wissenschaftliche Forschungsanwendungen

3-Chloro-5-(methylsulfonyl)pyridine finds applications in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the development of bioactive compounds and pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Chloro-5-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The chlorine atom and methylsulfonyl group contribute to its reactivity and binding affinity. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-(4-Methoxyphenyl)-5-(methylsulfonyl)pyridine (Compound 11)

- Structure : Differs from the target compound by replacing the 3-chloro group with a 4-methoxyphenyl group.

- Synthesis : Prepared via preparative HPLC (80% yield) using an acetonitrile/ammonia buffer gradient .

- Key Properties :

- Applications : Likely explored for pharmaceutical applications due to the methoxyphenyl moiety’s prevalence in drug scaffolds.

3-Chloro-5-(trifluoromethyl)picolinic Acid (Compound D)

- Structure : Contains a trifluoromethyl (-CF₃) group at the 5-position instead of methylsulfonyl.

- Synthesis : Used as a key intermediate in trifluoromethyl pyridine derivatives via Claisen condensation (yields >90%) .

- Key Properties :

- Applications : Widely used in agrochemicals (e.g., fluopyram) due to -CF₃’s lipophilicity and metabolic stability .

3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine

- Structure : Features -Cl (3-position), -CF₃ (5-position), and a phenylsulfonyl group (-SO₂Ph) at the 2-position.

- Synthesis : Derived from nucleophilic substitution or cross-coupling reactions .

- Molecular Weight: Higher (e.g., ~394.68 g/mol) than the target compound, impacting solubility and bioavailability .

- Applications : Explored in herbicides and kinase inhibitors due to dual electron-withdrawing groups .

Fluopyram-picoline (3-Chloro-2-methyl-5-(trifluoromethyl)pyridine)

- Structure : A metabolite of fluopyram, with -CH₃ at the 2-position and -CF₃ at the 5-position.

- Stability : Forms via degradation of metabolite M40 under environmental conditions, unlike 3-Chloro-5-(methylsulfonyl)pyridine, which shows greater stability in raw agricultural commodities .

- Applications : Persistence in crops raises regulatory concerns, whereas methylsulfonyl derivatives may degrade more predictably .

Data Table: Comparative Analysis

Key Research Findings

- Electronic Effects : Methylsulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups both withdraw electrons but differ in strength (-CF₃ > -SO₂CH₃), impacting ring reactivity and metabolite stability .

- Synthetic Efficiency : Compounds with trifluoromethyl groups often achieve higher yields (>90%) due to optimized industrial protocols, whereas methylsulfonyl derivatives may require specialized conditions (e.g., palladium catalysis) .

- Environmental Impact : Methylsulfonyl derivatives like the target compound are less persistent in crops compared to trifluoromethyl metabolites (e.g., fluopyram-picoline), aligning with regulatory preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.